
2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H9FN2 It is a derivative of acetonitrile, featuring a phenyl ring substituted with an amino group, a fluoro group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile typically involves the reaction of 4-amino-3-fluoro-2-methylbenzaldehyde with a suitable nitrile source under specific conditions. One common method is the Strecker synthesis, which involves the use of hydrogen cyanide and ammonia in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The fluoro and amino groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of fluoro-substituted benzoic acids or other oxidized derivatives.
Reduction: Conversion to primary amines or other reduced forms.
Substitution: Formation of various substituted phenylacetonitrile derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile exerts its effects depends on its interaction with molecular targets. The amino and fluoro groups can participate in hydrogen bonding and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Fluoro-2-methylphenyl)acetonitrile: Lacks the amino group, resulting in different chemical reactivity and biological activity.
2-(4-Amino-2-methylphenyl)acetonitrile:
2-(4-Amino-3-fluorophenyl)acetonitrile: Lacks the methyl group, leading to variations in its chemical behavior and uses.
Uniqueness
2-(4-Amino-3-fluoro-2-methylphenyl)acetonitrile is unique due to the presence of all three substituents (amino, fluoro, and methyl) on the phenyl ring
Propriétés
Numéro CAS |
1176335-27-5 |
|---|---|
Formule moléculaire |
C9H9FN2 |
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
2-(4-amino-3-fluoro-2-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H9FN2/c1-6-7(4-5-11)2-3-8(12)9(6)10/h2-3H,4,12H2,1H3 |
Clé InChI |
WUDMNZJUXLCWKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1F)N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


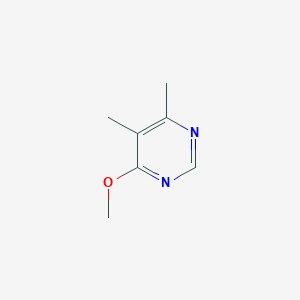

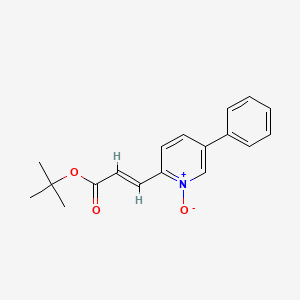
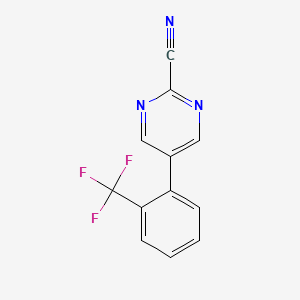
![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13097845.png)
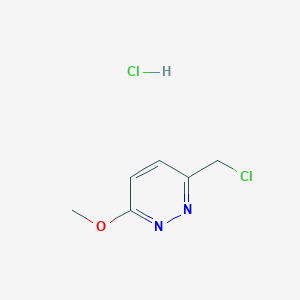
![2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13097859.png)
![6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13097861.png)
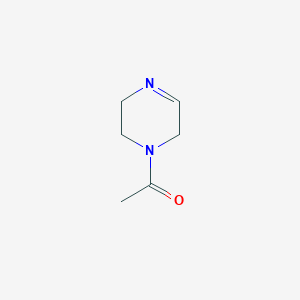
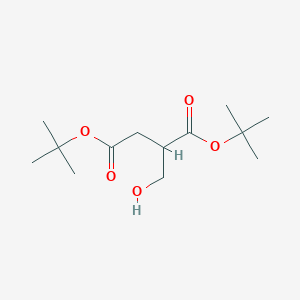
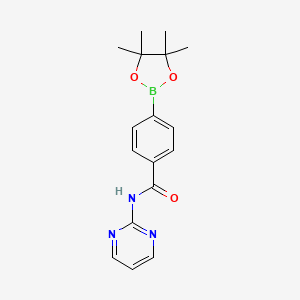
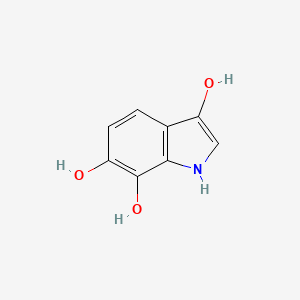
![3-Nitro-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B13097886.png)

